molecular formula C4H5N3O2S B2756264 (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid CAS No. 24127-58-0

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid

Cat. No.: B2756264
CAS No.: 24127-58-0
M. Wt: 159.16
InChI Key: ZENBUDIZSYJIIB-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c8-3(9)1-10-4-5-2-6-7-4/h2H,1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENBUDIZSYJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24127-58-0
Record name 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What are the structural characteristics of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid and its derivatives?

A1: this compound serves as a central scaffold for various derivatives. While the core structure remains consistent, substitutions occur on the triazole ring, significantly influencing the compound's properties and activities.

Q2: Have any specific applications been explored for these compounds?

A: Research indicates potential therapeutic applications for certain derivatives. For example, 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid has shown promise as an organic anion transporter 4 (OAT4) inhibitor. [] This inhibition mechanism is particularly relevant in addressing hypertension and hyperuricemia. []

Q3: How does the structure of these compounds influence their activity?

A: The structure-activity relationship (SAR) is crucial in understanding how modifications to the this compound core affect its biological activity. Studies investigating amide derivatives containing the 1,2,4-thiazole and piperazine moieties, linked to the core structure, have demonstrated anticancer potential. [] This highlights how strategic substitutions can lead to compounds with desirable pharmacological profiles.

Q4: Are there established methods for synthesizing these compounds?

A: Several synthetic routes have been explored for producing this compound derivatives. One method involves using aromatic formyl halide and thiosemicarbazide as starting materials, progressing through nucleophilic substitution, alkylation, and further nucleophilic substitution reactions. [] Specific methodologies, like those employed in the synthesis of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, emphasize achieving efficient and scalable production for potential pharmaceutical applications. [, ]

Q5: What analytical techniques are crucial for characterizing these compounds?

A: Characterizing and quantifying this compound derivatives relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These methods provide valuable insights into the compound's structure, purity, and presence of specific functional groups.

Q6: Beyond pharmaceutical applications, do these compounds hold other uses?

A: While pharmaceutical research dominates the current landscape, 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid stands out as an efficient organocatalyst in multicomponent reactions. [] This catalytic activity, especially under environmentally friendly aqueous conditions, highlights its potential in green chemistry and organic synthesis.

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